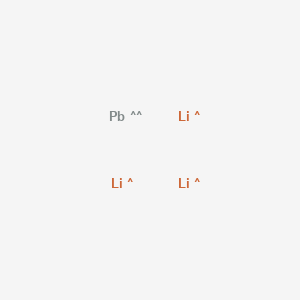
Pubchem_71400023
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pubchem_71400023 is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information. This compound is known for its unique properties and applications in various scientific fields.
Méthodes De Préparation
The synthesis of Pubchem_71400023 involves several steps and specific reaction conditions. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane . Another method involves the reduction of tributyltin chloride with lithium aluminium hydride . These methods ensure the production of a pure and stable compound suitable for various applications.
Analyse Des Réactions Chimiques
Pubchem_71400023 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminium hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Pubchem_71400023 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Pubchem_71400023 involves its interaction with specific molecular targets and pathways. It can inhibit or activate certain enzymes, proteins, or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Pubchem_71400023 can be compared with other similar compounds, such as those listed in databases like ChEMBL, KEGG Compound, and DrugBank . These compounds may have similar structures or functions but differ in their specific properties and applications. The uniqueness of this compound lies in its specific chemical structure and the range of applications it offers.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable resource for researchers and industry professionals alike.
Propriétés
Numéro CAS |
60996-63-6 |
|---|---|
Formule moléculaire |
Li3Pb |
Poids moléculaire |
228 g/mol |
InChI |
InChI=1S/3Li.Pb |
Clé InChI |
LTCVOPPNULOTMP-UHFFFAOYSA-N |
SMILES canonique |
[Li].[Li].[Li].[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)



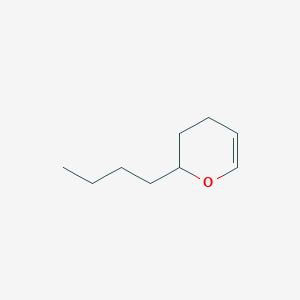
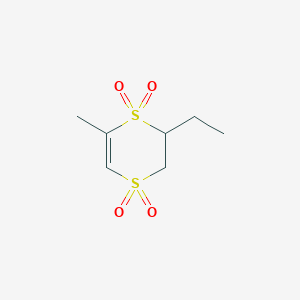
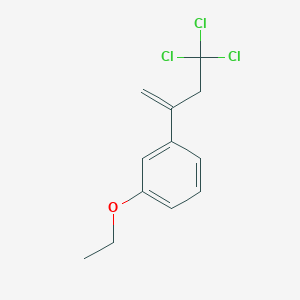

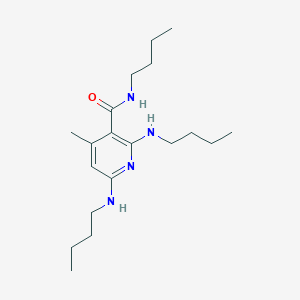

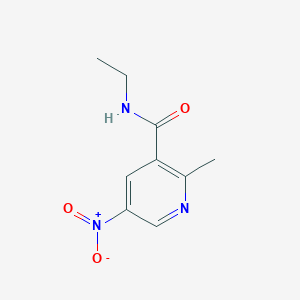

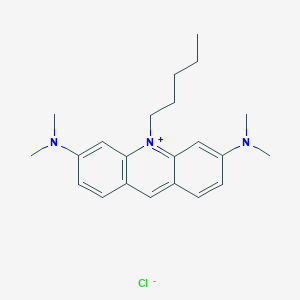
![N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide](/img/structure/B14599946.png)
